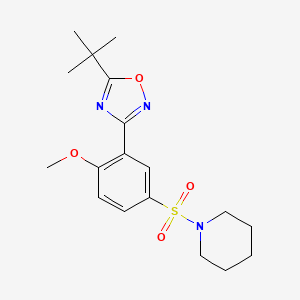
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide, also known as Sulfaphenazole, is a sulfonamide drug that is used as a selective inhibitor of the enzyme cytochrome P450 2C9. This drug has been widely studied and has shown promising results in various scientific research applications.
Mecanismo De Acción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele works by binding to the active site of cytochrome P450 2C9 and inhibiting its activity. This enzyme is involved in the metabolism of many drugs, including warfarin, which is commonly used as an anticoagulant. By inhibiting this enzyme, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele can increase the concentration of drugs in the body and alter their effects.
Biochemical and Physiological Effects:
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele has been shown to have a number of biochemical and physiological effects. It has been shown to increase the plasma concentration of drugs that are metabolized by cytochrome P450 2C9, such as warfarin. It has also been shown to alter the pharmacokinetics of other drugs, such as phenytoin and tolbutamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele in lab experiments is its selective inhibition of cytochrome P450 2C9. This allows researchers to study the effects of this enzyme on drug metabolism and drug-drug interactions. However, one limitation of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele is its potential to alter the pharmacokinetics of other drugs, which may complicate experimental results.
Direcciones Futuras
There are a number of future directions for research involving 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele. One potential area of research is the development of new drugs that selectively inhibit cytochrome P450 2C9. Another area of research is the study of the effects of cytochrome P450 2C9 on drug metabolism and drug-drug interactions in different populations, such as elderly patients or patients with liver disease. Additionally, the potential use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele as a therapeutic agent for diseases involving cytochrome P450 2C9, such as diabetes, is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(cycloheptylamino)phenol in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to give the final product.
Aplicaciones Científicas De Investigación
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele has been used in various scientific research applications due to its selective inhibition of cytochrome P450 2C9. This enzyme is involved in the metabolism of many drugs, including warfarin, which is commonly used as an anticoagulant. By selectively inhibiting this enzyme, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-cycloheptylacetamidele can be used to study the effects of cytochrome P450 2C9 on drug metabolism and drug-drug interactions.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c22-16-7-9-18(10-8-16)24-29(26,27)20-13-11-19(12-14-20)28-15-21(25)23-17-5-3-1-2-4-6-17/h7-14,17,24H,1-6,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHUZXFPIDILIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

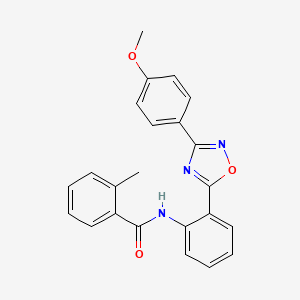



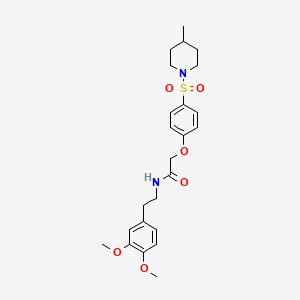

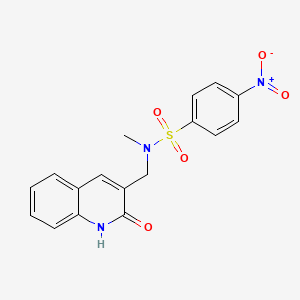
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)

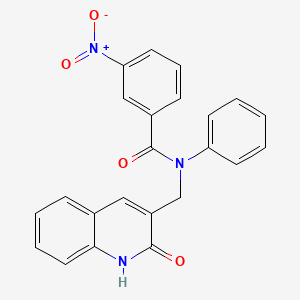
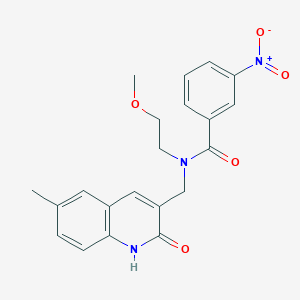
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)
